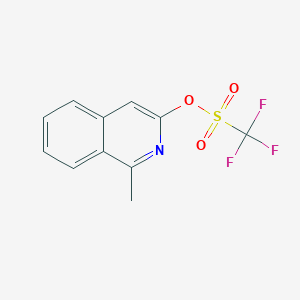
(1-methylisoquinolin-3-yl) trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-methylisoquinolin-3-yl) trifluoromethanesulfonate is a chemical compound known for its unique properties and applications in various fields of science and industry. This compound is derived from trifluoromethanesulfonic acid, which is one of the strongest monoprotic organic acids, and 1-methylisoquinolin-3-yl ester, a derivative of isoquinoline. The combination of these two components results in a compound with significant reactivity and stability, making it valuable in synthetic chemistry and other applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trifluoromethanesulfonic acid 1-methylisoquinolin-3-yl ester typically involves the reaction of trifluoromethanesulfonic acid with 1-methylisoquinolin-3-ol. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the esterification process. The reaction mixture is usually heated to promote the formation of the ester bond, and the product is purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of trifluoromethanesulfonic acid 1-methylisoquinolin-3-yl ester may involve large-scale esterification processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to control reaction parameters. The use of high-purity starting materials and advanced purification techniques ensures the production of a high-quality product suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
(1-methylisoquinolin-3-yl) trifluoromethanesulfonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the ester into different reduced forms.
Substitution: The ester group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions involving trifluoromethanesulfonic acid 1-methylisoquinolin-3-yl ester include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts to achieve optimal results.
Major Products
The major products formed from reactions involving trifluoromethanesulfonic acid 1-methylisoquinolin-3-yl ester depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of functionalized derivatives.
Aplicaciones Científicas De Investigación
(1-methylisoquinolin-3-yl) trifluoromethanesulfonate has numerous applications in scientific research, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. Its high reactivity and stability make it valuable in the development of new synthetic methodologies.
Biology: In biological research, the compound can be used as a probe to study enzyme mechanisms and interactions. Its unique structure allows it to interact with specific biological targets, providing insights into biochemical pathways.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new pharmaceuticals and therapeutic agents. Its ability to undergo various chemical transformations makes it a versatile building block for drug design.
Industry: In industrial applications, trifluoromethanesulfonic acid 1-methylisoquinolin-3-yl ester is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of trifluoromethanesulfonic acid 1-methylisoquinolin-3-yl ester involves its interaction with molecular targets through its ester and trifluoromethanesulfonic acid moieties. The compound can act as an electrophile or nucleophile, depending on the reaction conditions, and can form covalent bonds with target molecules. This reactivity allows it to participate in various chemical transformations, influencing biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- Trifluoromethanesulfonic acid methyl ester
- Trifluoromethanesulfonic acid ethyl ester
- Trifluoromethanesulfonic acid phenyl ester
Uniqueness
(1-methylisoquinolin-3-yl) trifluoromethanesulfonate is unique due to its combination of the trifluoromethanesulfonic acid and 1-methylisoquinolin-3-yl ester moieties This combination imparts distinct reactivity and stability, making it valuable in applications where other similar compounds may not be as effective
Propiedades
Fórmula molecular |
C11H8F3NO3S |
|---|---|
Peso molecular |
291.25 g/mol |
Nombre IUPAC |
(1-methylisoquinolin-3-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C11H8F3NO3S/c1-7-9-5-3-2-4-8(9)6-10(15-7)18-19(16,17)11(12,13)14/h2-6H,1H3 |
Clave InChI |
BRTSDUPMAPCOEZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CC2=CC=CC=C12)OS(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


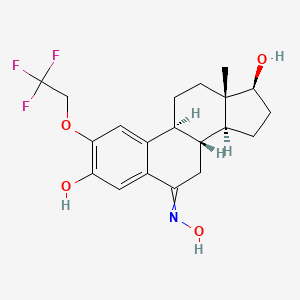
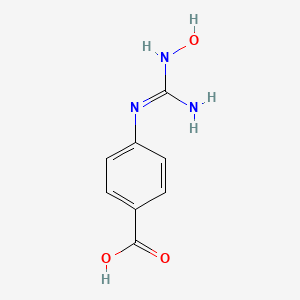
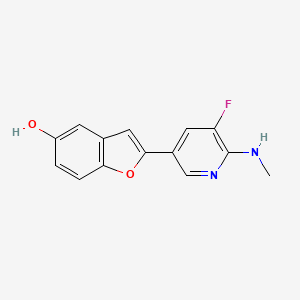
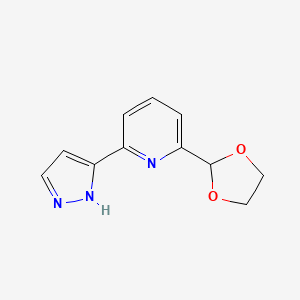

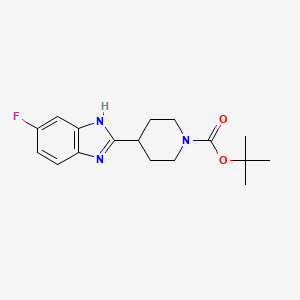
![2-[(Acetyloxy)methyl]-2-hydroxybut-3-yn-1-yl acetate](/img/structure/B8357321.png)
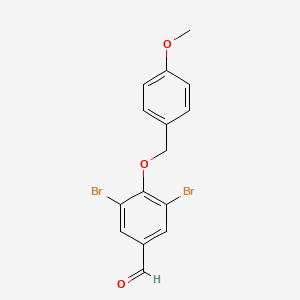
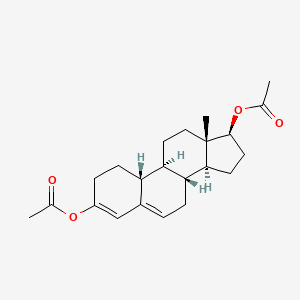
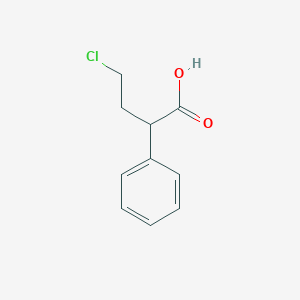
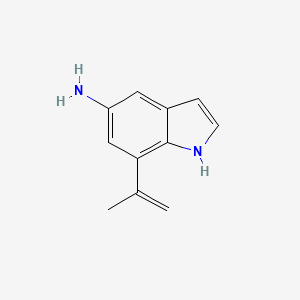
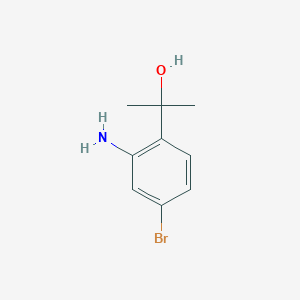
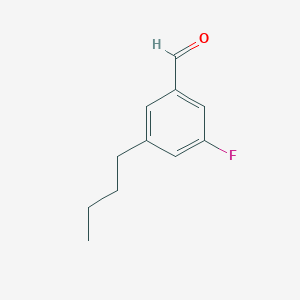
![6,7-Difluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B8357376.png)
